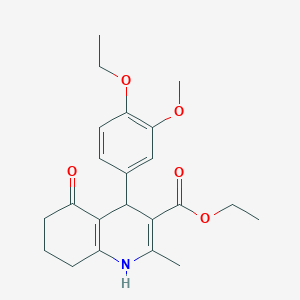![molecular formula C16H19BrN2O3 B5036681 2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B5036681.png)
2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazaspirodecenone derivatives are a class of compounds known for their complex structures and potential biological activities. They are characterized by the presence of a diazaspiro[4.5]decenone core, which integrates elements of both heterocyclic and spiro frameworks. This unique combination contributes to their interest in synthetic chemistry and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of diazaspirodecenone derivatives often involves novel and efficient one-pot synthetic routes. For instance, Adib et al. (2008) described a one-pot synthesis method for 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones, showcasing the versatility of these synthetic approaches in producing complex molecular architectures under mild reaction conditions (Adib et al., 2008).
Molecular Structure Analysis
The molecular structures of diazaspirodecenone derivatives are characterized by X-ray crystallography, revealing intricate details such as planar, chair conformations, and the spatial arrangement of functional groups. Konovalova et al. (2014) detailed the molecular structure of a related compound through X-ray analysis, highlighting the conformational features and the impact of substituents on the overall geometry (Konovalova et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of diazaspirodecenone derivatives includes their participation in various organic reactions, such as acylation and condensation, leading to a wide range of functionalized compounds. The study by Zhao et al. (2012) on the design, synthesis, and analysis of 4-phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives illustrates the chemical versatility of these compounds (Zhao et al., 2012).
Physical Properties Analysis
The physical properties of diazaspirodecenone derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their potential applications. While specific data on "2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide" was not found, studies on related compounds provide a foundation for predicting these characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are critical for the application of diazaspirodecenone derivatives in synthetic chemistry and potential therapeutic uses. The work by He and Qiu (2017) on the synthesis of 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione via ZnBr2-mediated oxidative spiro-bromocyclization highlights the innovative approaches to modifying the chemical properties of these compounds for enhanced activity and functionality (He & Qiu, 2017).
properties
IUPAC Name |
3-(4-bromophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2)14(11-6-8-12(17)9-7-11)18(21)16(19(15)22)10-4-3-5-13(16)20/h6-9,22H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBZBAUBLPJZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2(N1O)CCCCC2=O)[O-])C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)
![ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036609.png)
![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![1-benzyl-4-[2-(2,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5036614.png)
![methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5036615.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5036616.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)



![2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5036660.png)
![2-{2-[(4-isopropylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5036673.png)
![N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide](/img/structure/B5036677.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5036693.png)